![molecular formula C14H21ClN2O3 B2788954 Benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate;hydrochloride CAS No. 2309462-06-2](/img/structure/B2788954.png)
Benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate;hydrochloride
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Overview
Description
Benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate; hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate; hydrochloride is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the cell.
Biochemical and Physiological Effects:
Benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate; hydrochloride has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It also exhibits potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate; hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on Benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate; hydrochloride. One potential area of focus is the development of novel derivatives of this compound with improved solubility and/or potency. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in various fields such as drug discovery and material science. Finally, more research is needed to explore the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory disorders.
Conclusion:
Benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate; hydrochloride is a promising chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.
Synthesis Methods
Benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate; hydrochloride is synthesized by the reaction of benzyl 3-chloro-3-methoxyazetidine-1-carboxylate with ethylenediamine in the presence of a base such as sodium hydride. The reaction mixture is then treated with hydrochloric acid to obtain the desired compound in the form of a white solid.
Scientific Research Applications
Benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate; hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties.
properties
IUPAC Name |
benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-18-14(7-8-15)10-16(11-14)13(17)19-9-12-5-3-2-4-6-12;/h2-6H,7-11,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCJVQVJUTVAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)OCC2=CC=CC=C2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate hydrochloride |
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